molecular formula C6H4BrF3N2O B2747021 2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine CAS No. 1857825-17-2

2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine

Cat. No.: B2747021
CAS No.: 1857825-17-2
M. Wt: 257.01
InChI Key: ISKUFKCVEFPKCA-UHFFFAOYSA-N
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Description

Contextualization of Pyrazine (B50134) Heterocycles in Contemporary Organic Synthesis

Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4. wikipedia.org This structural motif is not only found in various natural products, such as flavor and aroma compounds in roasted goods, but is also a cornerstone in the development of synthetic molecules with significant applications. wikipedia.orgtsijournals.com The pyrazine ring is considered an electron-deficient system due to the presence of the two electronegative nitrogen atoms, which influences its reactivity. researchgate.net

In modern organic synthesis, the pyrazine core is a privileged scaffold, appearing in numerous biologically active compounds and functional materials. lifechemicals.comnih.gov Its presence is noted in pharmaceuticals like the antituberculosis agent Pyrazinamide and the antibacterial drug Sulfametopyrazine. lifechemicals.com The ability of the pyrazine nucleus to participate in various chemical transformations and to be functionalized at its carbon positions makes it a versatile building block for creating complex molecular architectures in drug discovery and materials science. lifechemicals.comnih.gov

Strategic Importance of Halogenated Pyrazines as Synthetic Precursors

The introduction of a halogen atom, such as bromine, onto the pyrazine ring is a critical strategy in organic synthesis. Halogenated pyrazines, including bromopyrazines, serve as highly valuable precursors for constructing more complex molecules through a variety of cross-coupling reactions. rsc.org The carbon-bromine bond on the electron-deficient pyrazine ring can be readily activated by transition metal catalysts, most notably palladium complexes.

This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Key reactions involving bromopyrazines include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl or aryl-heteroaryl structures. nih.govrsc.org

Stille Coupling: Reaction with organostannanes, which is noted for its tolerance of a wide range of functional groups. rsc.org

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

The versatility of bromopyrazines as substrates in these powerful bond-forming reactions underscores their strategic importance, providing chemists with reliable methods to elaborate the pyrazine core and synthesize diverse libraries of compounds for various applications. rsc.orgnih.gov

Influence of Trifluoroethoxy Moieties on Molecular Design and Reactivity

The 2,2,2-trifluoroethoxy (-OCH₂CF₃) group is a fluorinated moiety that significantly influences the physicochemical properties of a molecule. Its incorporation is a common strategy in medicinal chemistry and materials science to fine-tune molecular characteristics. nih.gov The trifluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which can impact the reactivity of the aromatic ring to which it is attached. wikipedia.org

Key properties imparted by the trifluoroethoxy group include:

Increased Lipophilicity: The presence of fluorine atoms generally increases a molecule's lipophilicity (fat-solubility), which can affect its distribution and transport properties in biological systems.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a trifluoromethyl group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes.

Modulation of Acidity/Basicity: The strong inductive electron-withdrawing effect of the trifluoromethyl group makes the adjacent ethoxy oxygen less basic. When attached to an aromatic ring, it can influence the electron density of the entire system. wikipedia.org

Unique Conformations: The trifluoroethoxy group can influence the preferred conformation of a molecule, which can be critical for its interaction with biological targets.

The combination of these effects makes the trifluoroethoxy group a valuable tool for optimizing the properties of lead compounds in drug discovery.

Table 2: Influence of Key Functional Moieties on Molecular Properties
Functional MoietyKey Physicochemical InfluencesSynthetic Utility
Pyrazine Ring Electron-deficient aromatic system, influences basicity and hydrogen bonding capability.Core scaffold for building complex molecules.
Bromo Group Halogen atom, increases molecular weight, slightly increases lipophilicity.Excellent leaving group and handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).
Trifluoroethoxy Group Strongly electron-withdrawing, increases lipophilicity and metabolic stability.Used to modify electronic properties and enhance pharmacokinetic profiles of molecules.

Historical Trajectories and Foundational Syntheses of Related Pyrazine Derivatives

The synthesis of pyrazine and its derivatives has a long history, with some of the earliest methods still being relevant today. Foundational approaches include:

Staedel–Rugheimer Pyrazine Synthesis (1876): This classic method involves the reaction of a 2-haloacetophenone with ammonia (B1221849) to form an amino ketone, which then undergoes self-condensation and subsequent oxidation to yield the pyrazine ring. wikipedia.org

Gutknecht Pyrazine Synthesis (1879): Also based on the self-condensation of an α-amino ketone, this method differs in the route used to synthesize the key intermediate. wikipedia.org

Over time, synthetic methodologies have evolved to allow for the controlled synthesis of highly functionalized pyrazines. The preparation of halogenated pyrazines often involves direct halogenation of the pyrazine ring, although this can be challenging due to the ring's electron-deficient nature. acs.org More commonly, functionalized precursors are used. For instance, an aminopyrazine can be converted to a bromopyrazine via a Sandmeyer-type reaction, involving diazotization followed by treatment with a bromide source. tsijournals.com

The introduction of alkoxy groups, such as the trifluoroethoxy moiety, onto a pyrazine ring is typically achieved through nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.compressbooks.pub This reaction is particularly effective on electron-deficient aromatic rings, like pyrazine, especially when a good leaving group (such as a halogen) is present. libretexts.org A plausible synthetic route to 2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine would involve the reaction of a dihalopyrazine, such as 2,5-dibromopyrazine (B1339098), with the sodium or potassium salt of 2,2,2-trifluoroethanol (B45653). The electron-deficient nature of the pyrazine ring facilitates the attack of the trifluoroethoxide nucleophile, displacing one of the bromide leaving groups. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(2,2,2-trifluoroethoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c7-4-1-12-5(2-11-4)13-3-6(8,9)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKUFKCVEFPKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 5 2,2,2 Trifluoroethoxy Pyrazine

Regioselective Synthesis Strategies for Pyrazine (B50134) Functionalization

The regioselective introduction of substituents onto the pyrazine ring is a critical aspect of synthesizing 2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine. The electron-deficient nature of the pyrazine ring influences the feasibility and outcome of various substitution reactions.

Direct bromination of the pyrazine ring can be a challenging endeavor due to the deactivating effect of the two nitrogen atoms. Electrophilic aromatic substitution reactions on pyrazine are generally difficult and often require harsh conditions. However, the presence of an activating group can facilitate regioselective bromination. For instance, in a related heterocyclic system, 2-aminopyridine (B139424) can be regioselectively brominated at the 5-position. orgsyn.orgchemicalbook.compatsnap.com A similar strategy could be envisioned for a pyrazine derivative bearing an activating group, such as an amino or alkoxy group, at the 2-position.

A plausible approach for the direct bromination of a pre-functionalized pyrazine would involve a precursor such as 2-(2,2,2-trifluoroethoxy)pyrazine. The electron-donating nature of the trifluoroethoxy group, although attenuated by the fluorine atoms, could direct the incoming electrophile (bromine) to the C-5 position. Common brominating agents for such transformations include N-bromosuccinimide (NBS) or bromine in an appropriate solvent. The reaction conditions would need to be carefully controlled to avoid over-bromination or side reactions.

Table 1: Examples of Direct Bromination on Related Heterocycles

Starting Material Brominating Agent Solvent Temperature Product Yield Reference
2-Aminopyrazine Bromine Acetic Acid <20°C to 50°C 2-Amino-5-bromopyridine 62-67% orgsyn.org
2-Aminopyrazine Phenyltrimethylammonium tribromide Chloroform 30°C 2-Amino-5-bromopyridine 78% patsnap.com
2-Aminopyrazine N-Bromosuccinimide Dichloromethane Room Temp 5-Bromo-2-pyrazinamine 81.5% chemicalbook.com

This table presents data from analogous reactions on similar heterocyclic systems to illustrate potential conditions for direct bromination.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings, such as pyrazine. nih.gov The presence of a good leaving group, like a halogen, facilitates this reaction. A key strategy for the synthesis of this compound involves the reaction of a dihalopyrazine with 2,2,2-trifluoroethanol (B45653).

Starting from 2,5-dibromopyrazine (B1339098), a regioselective SNAr reaction can be achieved by carefully controlling the reaction conditions. The reaction of 2,5-dibromopyrazine with the sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide), generated in situ by reacting the alcohol with a strong base like sodium hydride, would lead to the displacement of one of the bromine atoms. The choice of solvent, temperature, and reaction time is crucial to favor monosubstitution over disubstitution. Non-polar, aprotic solvents are often favored in such reactions. colab.ws

The synthesis of this compound can be approached through two primary sequential functionalization pathways:

Bromination then Etherification: This route would begin with a suitable pyrazine precursor, such as 2-hydroxypyrazine (B42338) or 2-aminopyrazine. The pyrazine core would first be brominated, followed by the introduction of the trifluoroethoxy group. For example, starting with 2-aminopyrazine, bromination would yield 2-amino-5-bromopyrazine. chemicalbook.com Subsequent diazotization of the amino group followed by reaction with 2,2,2-trifluoroethanol could potentially yield the target compound. libretexts.orgnumberanalytics.comorganic-chemistry.orgmasterorganicchemistry.com However, the stability of the pyrazine diazonium salt is a critical factor. rsc.org

Etherification then Bromination: This alternative pathway involves the initial introduction of the trifluoroethoxy group onto the pyrazine ring, followed by bromination. Starting with a precursor like 2-chloropyrazine, an SNAr reaction with 2,2,2-trifluoroethanol would yield 2-(2,2,2-trifluoroethoxy)pyrazine. Subsequent direct bromination of this intermediate, as discussed in section 2.1.1, could then provide the desired this compound.

Precursor Chemistry and Starting Material Design for Trifluoroethoxy-Pyrazine Construction

The rational design and synthesis of appropriate precursors are fundamental to the successful construction of this compound. Several key starting materials can be considered:

2,5-Dihalopyrazines: Commercially available 2,5-dibromopyrazine or 2,5-dichloropyrazine (B10626) are ideal starting points for sequential SNAr reactions. The differential reactivity of the two halogen atoms can be exploited to achieve regioselective substitution.

2-Aminopyrazine: This readily available precursor can be selectively brominated to give 2-amino-5-bromopyrazine, which can then be further functionalized. chemicalbook.comresearchgate.net

2-Hydroxypyrazine: This precursor can be synthesized through the condensation of α-ketoaldehydes with α-aminoamides. chemicalbook.com It can then be converted to a halopyrazine, such as 2-chloropyrazine, using a chlorinating agent like phosphorus oxychloride, which can then undergo SNAr with 2,2,2-trifluoroethanol.

The choice of precursor will largely depend on the chosen synthetic route and the desired regioselectivity.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is paramount to achieving high selectivity and yield in the synthesis of this compound. This involves a careful selection of catalysts, ligands, solvents, and temperature.

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyrazines. rsc.org While not directly involved in the SNAr or direct bromination steps, palladium-catalyzed reactions could be employed for the synthesis of precursors or for further derivatization of the target compound.

For instance, if a precursor such as 2-chloro-5-iodopyrazine (B1453444) were synthesized, a selective palladium-catalyzed cross-coupling reaction could be used to introduce the trifluoroethoxy group. The choice of palladium catalyst and ligand is critical for achieving high efficiency and selectivity. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. nih.govnih.govresearchgate.net Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) and Xantphos, are widely used in cross-coupling reactions involving heteroaromatics. nih.govnih.govacs.org

The development of efficient catalyst systems for pyrazine functionalization is an active area of research, with a focus on achieving high turnover numbers and functional group tolerance under mild reaction conditions. researchgate.netresearchgate.neteurekaselect.com

Table 2: Common Palladium Catalysts and Ligands in Heteroaromatic Cross-Coupling Reactions

Catalyst Ligand Reaction Type Substrate Example Product Yield Reference
Pd₂(dba)₃ Bulky phosphine (B1218219) ligand Amination Chloropyrazine Phenylaminopyrazine 59% rsc.org
Pd(PPh₃)₄ - Suzuki Coupling Bromoimidazopyrazine Imidazolylimidazopyrazine - rsc.org
Pd(OAc)₂ - P-C Coupling Chloropyrazine Diphenylphosphinopyrazine - rsc.org

This table provides examples of catalyst systems used in the functionalization of pyrazine and related heterocycles, highlighting the versatility of palladium catalysis.

Solvent and Temperature Regimes in Bromo-trifluoroethoxy-pyrazine Formation

The choice of solvent and the control of temperature are critical parameters in the synthesis of this compound, primarily influencing reaction rates, yields, and the formation of byproducts. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the trifluoroethoxide ion attacks the electron-deficient pyrazine ring, displacing the bromide ion.

Commonly employed solvents for SNAr reactions on nitrogen-containing heterocycles are polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). These solvents effectively solvate the cation of the base used to deprotonate 2,2,2-trifluoroethanol, thereby increasing the nucleophilicity of the resulting alkoxide. The selection of the solvent can also be guided by its boiling point to achieve the desired reaction temperature.

The following interactive table summarizes typical solvent and temperature regimes that could be applied to the synthesis of this compound, based on analogous reactions reported in the literature for similar heteroaromatic ethers.

Interactive Data Table: Solvent and Temperature Regimes for the Synthesis of this compound

Solvent SystemTemperature Range (°C)Typical BaseNoteworthy Aspects
Dimethylformamide (DMF)100 - 150Sodium Hydride (NaH)Good solubility for reactants; requires careful handling of NaH.
Dimethyl Sulfoxide (DMSO)120 - 180Potassium Carbonate (K₂CO₃)Higher boiling point allows for higher reaction temperatures.
N-Methyl-2-pyrrolidone (NMP)120 - 200Cesium Carbonate (Cs₂CO₃)Effective for less reactive substrates due to its high boiling point.
Tetrahydrofuran (THF)60 - 70 (reflux)Sodium Hydride (NaH)Lower boiling point, may require longer reaction times.
Polyethylene Glycol (PEG-400)100 - 140Potassium Hydroxide (KOH)A greener solvent alternative, often leading to rapid reactions. nih.gov

Reagent Stoichiometry and Purity Impact on Synthetic Efficiency

The stoichiometry of the reagents, including the base and 2,2,2-trifluoroethanol, as well as the purity of all starting materials, significantly impacts the efficiency of the synthesis of this compound.

A slight excess of 2,2,2-trifluoroethanol is often used to ensure complete consumption of the starting 2-bromopyrazine (B1269915) derivative. The amount of base is also a critical factor. An equimolar amount of a strong base like sodium hydride relative to the alcohol is theoretically sufficient to generate the nucleophile. However, in practice, a slight excess of the base may be used to compensate for any moisture present in the reaction medium and to drive the reaction to completion. The use of weaker bases, such as potassium carbonate, often requires a larger excess and higher reaction temperatures.

The purity of the starting materials is paramount for a successful and reproducible synthesis. Impurities in the 2-bromopyrazine starting material can lead to the formation of undesired side products, complicating the purification of the final compound. The purity of 2,2,2-trifluoroethanol is also important, as the presence of water can consume the base and reduce the concentration of the active nucleophile. Anhydrous reaction conditions are generally preferred to maximize the efficiency of the alkoxide formation.

The following interactive table outlines the potential impact of reagent stoichiometry and purity on the synthesis.

Interactive Data Table: Impact of Reagent Stoichiometry and Purity

ParameterTypical Range/RequirementImpact on Reaction
2,2,2-Trifluoroethanol (molar eq.)1.1 - 1.5Excess ensures complete reaction of the bromopyrazine.
Base (molar eq. to alcohol)1.0 - 1.2 (strong base)A slight excess drives the equilibrium towards product formation.
Purity of 2-Bromopyrazine>98%High purity minimizes side reactions and simplifies purification.
Purity of 2,2,2-TrifluoroethanolAnhydrous gradePresence of water deactivates the base and reduces yield.
Purity of SolventAnhydrous gradeEnsures optimal reaction conditions and prevents side reactions.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is crucial for developing more sustainable and environmentally friendly manufacturing processes.

Solvent-Free and Aqueous Medium Approaches

Traditional syntheses of heteroaryl ethers often rely on volatile and potentially toxic organic solvents. Green chemistry encourages the exploration of solvent-free conditions or the use of more benign solvent systems like water.

Solvent-free reactions, often facilitated by microwave irradiation, can lead to significantly faster reaction times and reduced waste, as the need for solvent removal is eliminated. rsc.org For the synthesis of this compound, a solid-state reaction between the starting materials in the presence of a solid base could be a viable solvent-free approach, potentially activated by mechanical grinding or heating.

The use of an aqueous medium for SNAr reactions is another attractive green alternative. While the reactants may have limited solubility in water, the use of phase-transfer catalysts can facilitate the reaction between the aqueous and organic phases. Recent studies have shown successful SNAr reactions in biphasic systems of water and a green, recyclable co-solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be applied in continuous flow processes. acs.org

Energy-Efficient Protocols and Waste Minimization

Energy efficiency is a key principle of green chemistry. The energy consumption of a chemical process can be reduced by operating at lower temperatures, reducing reaction times, and utilizing more efficient heating methods like microwave irradiation. Flow chemistry, as will be discussed in the next section, offers significant advantages in terms of energy efficiency due to superior heat transfer in microreactors. stolichem.comacs.org

Waste minimization is another critical aspect. This can be achieved through several strategies:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. In the case of this SNAr reaction, the main byproduct is the salt of the leaving group (e.g., sodium bromide), which has a relatively low molecular weight, leading to a reasonably good atom economy.

Catalysis: The use of catalysts can enable reactions to proceed under milder conditions and with higher selectivity, thereby reducing waste. researchgate.net

Recyclable Solvents and Reagents: Employing solvents and reagents that can be easily recovered and reused minimizes waste generation. acs.org

Process Intensification: Flow chemistry allows for smaller reactor volumes and reduced solvent usage, leading to a significant reduction in waste. researchgate.net

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering numerous advantages over traditional batch processing, including improved safety, better process control, and enhanced efficiency. numberanalytics.com

Continuous Flow Reactor Design and Optimization

The synthesis of this compound in a continuous flow system would typically involve pumping streams of the reactants through a heated reactor. A common setup would consist of:

Pumps: Syringe pumps or HPLC pumps to deliver precise flow rates of the reactant solutions. europa.eu

Mixer: A T-mixer or other micromixer to ensure rapid and efficient mixing of the reactant streams.

Reactor: A coiled tube reactor made of an inert material (e.g., PFA, stainless steel) immersed in a heating bath or a heated block to maintain a constant temperature. europa.eu The small dimensions of the reactor provide a high surface-area-to-volume ratio, leading to excellent heat transfer and precise temperature control. stolichem.com

Back-Pressure Regulator: To maintain the system under pressure, allowing for the use of solvents above their atmospheric boiling points, which can significantly accelerate reaction rates. researchgate.net

Optimization of a flow synthesis involves systematically varying parameters such as flow rate (which determines the residence time), temperature, and reagent concentrations to maximize the yield and purity of the product. High-throughput experimentation techniques can be coupled with flow reactors to rapidly screen a wide range of reaction conditions. researchgate.netnih.govnih.gov This allows for the efficient identification of the optimal process parameters. For the synthesis of this compound, a design of experiments (DoE) approach could be used to systematically explore the effects of temperature, residence time, and stoichiometry on the reaction outcome.

The following table provides a hypothetical design for a continuous flow reactor for this synthesis.

Interactive Data Table: Illustrative Continuous Flow Reactor Design

ComponentDescription
Reactant Stream 1 2-Bromopyrazine in an appropriate solvent (e.g., NMP, 2-MeTHF).
Reactant Stream 2 2,2,2-Trifluoroethanol and a base (e.g., KOH) in the same or a miscible solvent.
Pumps Two independent HPLC pumps for precise flow rate control.
Mixer PEEK T-mixer for rapid initial mixing.
Reactor 10 mL PFA coiled tube reactor in a thermostatically controlled oil bath.
Temperature 100 - 180 °C (optimized).
Residence Time 5 - 30 minutes (controlled by flow rate).
Back-Pressure Regulator 10 bar.
Collection Continuous collection of the product stream for subsequent work-up and purification.

Information regarding the continuous synthesis and scalability of this compound is not publicly available in scientific literature or technical reports.

A thorough search of scholarly articles, chemical synthesis databases, and patent literature did not yield specific data or detailed research findings on the scalability aspects of continuous synthesis for the compound this compound. While this compound is cited as an intermediate in the synthesis of various molecules, particularly for pharmaceutical research, the methodologies for its scaled-up production via continuous flow processes are not described.

Consequently, it is not possible to provide an article with detailed research findings or data tables on this specific topic as requested. The development of continuous synthesis processes is often proprietary information held by chemical manufacturing organizations and may not be disclosed in the public domain.

Reactivity and Mechanistic Investigations of 2 Bromo 5 2,2,2 Trifluoroethoxy Pyrazine

Halogen Atom Reactivity: Cross-Coupling and Diversification Pathways

The bromine atom at the C-2 position of the pyrazine (B50134) ring serves as a key handle for molecular diversification. Its reactivity is predominantly exploited through transition metal-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyrazine ring makes the C-Br bond particularly susceptible to oxidative addition by low-valent transition metals, a critical step in many catalytic cycles. rsc.orgbaranlab.org

Palladium catalysts are exceptionally effective for mediating cross-coupling reactions on halogenated pyrazines. rsc.org The C-Br bond in 2-bromo-5-(2,2,2-trifluoroethoxy)pyrazine is an excellent site for these transformations, allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction couples the bromo-pyrazine with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. researchgate.netnih.gov It is widely used due to the stability and low toxicity of the boron reagents. nih.gov The reaction is anticipated to proceed efficiently for this substrate, enabling the synthesis of aryl-, heteroaryl-, or vinyl-substituted pyrazines. rsc.orgrsc.org

Stille Coupling: The Stille reaction involves the coupling of the substrate with an organotin compound (stannane). wikipedia.org It is known for its tolerance of a wide variety of functional groups. wikipedia.orglibretexts.org However, the toxicity of the tin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org

Negishi Coupling: This method utilizes an organozinc reagent to couple with the aryl bromide. researchgate.net Negishi couplings are known for their high reactivity and are effective for constructing C-C bonds, including with sensitive heterocyclic nucleophiles. researchgate.netorganic-chemistry.org

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira reaction is employed, which couples the bromo-pyrazine with a terminal alkyne. wikipedia.org This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a primary method for constructing sp²–sp carbon-carbon bonds. researchgate.net

Heck Reaction: The Heck reaction forms a C-C bond by coupling the substrate with an alkene in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction results in the formation of a substituted alkene, providing a route to vinyl-pyrazine derivatives. nih.gov

The table below illustrates the potential products from these palladium-catalyzed reactions.

Reaction NameCoupling PartnerCatalyst System (Typical)Illustrative Product
Suzuki-MiyauraPhenylboronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃)2-Phenyl-5-(2,2,2-trifluoroethoxy)pyrazine
StilleTributyl(vinyl)stannanePd(PPh₃)₄2-Vinyl-5-(2,2,2-trifluoroethoxy)pyrazine
NegishiPhenylzinc ChloridePd(PPh₃)₄2-Phenyl-5-(2,2,2-trifluoroethoxy)pyrazine
SonogashiraPhenylacetylenePd(PPh₃)₄, CuI, Base (e.g., Et₃N)2-(Phenylethynyl)-5-(2,2,2-trifluoroethoxy)pyrazine
HeckStyrenePd(OAc)₂, Ligand (e.g., PPh₃), Base2-Styryl-5-(2,2,2-trifluoroethoxy)pyrazine

While palladium is the most common catalyst, other transition metals can also mediate the functionalization of 2-halopyrazines. An efficient method has been reported for the cross-coupling of trialkylbismuth reagents with 2-haloazines and diazines, including pyrazines. clockss.orgdntb.gov.ua These organobismuth reagents are attractive due to their high functional group tolerance and can be prepared from inexpensive and non-toxic bismuth salts. clockss.org This provides an alternative pathway for introducing alkyl groups onto the pyrazine core.

For this compound, functionalization via cross-coupling is highly site-specific. The reaction occurs exclusively at the carbon atom bearing the bromine substituent. This high regioselectivity is a result of the mechanism of the catalytic cycle, which is initiated by the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond.

The reactivity of this specific C-Br bond is enhanced by the electronic properties of the heterocyclic ring. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which lowers the electron density at the adjacent carbon atoms (positions 2, 3, 5, and 6). This inherent electrophilicity makes the C-Br bond more susceptible to oxidative addition compared to a C-Br bond on a non-activated aromatic ring like benzene. baranlab.org Furthermore, the presence of the strongly electron-withdrawing 2,2,2-trifluoroethoxy group at the 5-position further depletes the ring of electron density, thereby increasing the rate of the oxidative addition step and promoting high reactivity in cross-coupling reactions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) at the Pyrazine Core

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally difficult for electron-rich aromatic systems like benzene. byjus.commasterorganicchemistry.com The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

In this compound, the pyrazine ring is highly activated towards nucleophilic attack. The presence of two ring nitrogens and the potent electron-withdrawing trifluoroethoxy group creates a strong electrophilic character at the carbon atoms of the ring, particularly at the position bearing the leaving group. researchgate.netnih.gov The bromide ion is a good leaving group, facilitating the second step of the mechanism (re-aromatization).

A wide variety of nucleophiles can displace the bromo substituent, including:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to introduce new ether linkages.

N-Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines (e.g., piperidine) react to form amino-pyrazines. chemistrysteps.com

S-Nucleophiles: Thiolates (e.g., sodium thiophenoxide) can be employed to form thioethers.

The table below provides illustrative examples of potential SNAr reactions.

NucleophileReagent ExampleIllustrative Product
AlkoxideSodium Methoxide (NaOMe)2-Methoxy-5-(2,2,2-trifluoroethoxy)pyrazine
AminePiperidine2-(Piperidin-1-yl)-5-(2,2,2-trifluoroethoxy)pyrazine
ThiolateSodium Thiophenoxide (NaSPh)2-(Phenylthio)-5-(2,2,2-trifluoroethoxy)pyrazine

The 2,2,2-trifluoroethoxy group plays a critical role in activating the pyrazine core for SNAr reactions. Its influence is primarily electronic and stems from the strong inductive electron-withdrawing effect (-I effect) of the three fluorine atoms. nih.gov This effect significantly reduces the electron density of the entire aromatic system.

The SNAr mechanism's rate-determining step is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer complex. masterorganicchemistry.comlibretexts.org The stability of this intermediate is paramount to the reaction's success. The electron-withdrawing trifluoroethoxy group is crucial because it helps to delocalize and stabilize the negative charge of the Meisenheimer intermediate through its inductive effect. masterorganicchemistry.com

Studies on substituted dichloropyrazines have shown that electron-withdrawing groups on the ring direct nucleophilic attack to the positions ortho and para to them. researchgate.net In the case of this compound, the trifluoroethoxy group at C-5 strongly activates the C-2 position (para-related) for nucleophilic attack, making the displacement of the bromo substituent a highly favorable process. This pronounced activating effect allows SNAr reactions to proceed under milder conditions than would be required for less activated halo-pyrazines.

Mechanistic Pathways of SNAr Reactions (e.g., Meisenheimer complexes, ANRORC)

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic and heteroaromatic systems. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups that stabilize the negatively charged intermediate. masterorganicchemistry.com In this compound, both the pyrazine nitrogen atoms and the trifluoroethoxy group activate the ring towards nucleophilic attack.

The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination sequence. youtube.com The first, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromine). This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . researchgate.netfrontiersin.org For this compound, the negative charge in this intermediate is effectively delocalized by the ring nitrogens and the C-5 trifluoroethoxy substituent. While Meisenheimer complexes have long been considered discrete intermediates, recent computational and experimental evidence suggests that in some cases, the SNAr pathway may be more concerted, with the Meisenheimer complex representing a transition state or a "hidden intermediate" rather than a stable species. rsc.orgnih.govbris.ac.uk The stability and lifetime of the complex are influenced by factors such as the solvent, the nature of the nucleophile, and the electronic properties of the aromatic system. researchgate.netfrontiersin.org

An alternative mechanistic pathway, particularly relevant for heterocyclic systems, is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is distinct from the classical SNAr pathway and has been extensively studied in reactions of azines, such as pyrimidines, with strong nucleophiles like metal amides. wikipedia.orgacs.org The ANRORC process involves the initial addition of the nucleophile, followed by the cleavage of a bond within the heterocyclic ring to form an open-chain intermediate. Subsequent ring closure, with the expulsion of the leaving group, leads to the final substituted product. wikipedia.org Isotope labeling studies have been crucial in providing evidence for this pathway, demonstrating that one of the original ring atoms can be exchanged during the reaction. wikipedia.org While plausible for the pyrazine system under specific conditions (e.g., with sodium amide in liquid ammonia), the standard SNAr pathway via a Meisenheimer complex is generally the more common route for most nucleophilic substitutions on this type of substrate.

Table 1: Comparison of SNAr Mechanistic Pathways

FeatureMeisenheimer Complex PathwayANRORC Pathway
Intermediate Anionic σ-complex (Meisenheimer complex)Open-ring anionic species
Ring Integrity Aromatic ring remains intact throughoutHeterocyclic ring is opened and then re-closed
Common Nucleophiles Alkoxides, amines, thiolatesStrong bases, e.g., metal amides (NaNH₂)
Key Evidence Direct observation of the intermediate, kinetic studiesIsotope scrambling experiments

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a Directed Metalation Group (DMG), which coordinates to an organolithium reagent (like n-butyllithium or LDA) and directs deprotonation to the adjacent ortho-position. wikipedia.orguwindsor.ca

For this compound, several competing pathways must be considered for lithiation:

Halogen-Metal Exchange: The carbon-bromine bond at the C-2 position is a potential site for halogen-metal exchange. This reaction is often very fast, especially with alkyllithium reagents at low temperatures, and would result in the formation of a 2-lithiated pyrazine species. uwindsor.ca This is often faster than C-H deprotonation.

Directed Ortho-Metalation:

The oxygen atom of the trifluoroethoxy group can act as a DMG, directing lithiation to the C-6 position.

The pyrazine nitrogen atoms can also serve as DMGs. The N-1 nitrogen would direct metalation to the C-2 position (already substituted with bromine) or the C-6 position. The N-4 nitrogen would direct lithiation to the C-3 or C-5 position (the latter being occupied). Therefore, lithiation at C-3 or C-6 is plausible via nitrogen direction. researchgate.net

The outcome of the reaction depends on the choice of base, solvent, and temperature. Sterically hindered bases like lithium tetramethylpiperidide (LiTMP) are often used to favor deprotonation over nucleophilic addition to the ring. uwindsor.ca Given the high acidity of protons on electron-deficient pyrazine rings, DoM can be an effective strategy, but it must compete with the kinetically favorable halogen-metal exchange. Successful DoM would likely require careful optimization of conditions to favor C-H activation at either the C-3 or C-6 position over exchange at C-2.

Table 2: Potential Lithiation Pathways for this compound

Reaction TypeReagentSite of LithiationDirecting Group
Halogen-Metal Exchangen-BuLi, t-BuLiC-2-
Directed Ortho-MetalationLDA, LiTMPC-6-O-CH₂CF₃
Directed Ortho-MetalationLDA, LiTMPC-3Pyrazine N-4

Radical Reactions and Single Electron Transfer Processes

Beyond traditional polar reactions, halo-substituted, electron-poor heterocycles can participate in reactions involving radical intermediates, often initiated by a Single Electron Transfer (SET) event. In a SET process, an electron is transferred from a donor (which can be a chemical reagent or a photocatalyst) to an acceptor molecule.

In the case of this compound, its low-lying LUMO (Lowest Unoccupied Molecular Orbital), a consequence of its electron-deficient nature, makes it a good candidate for accepting an electron to form a radical anion. This radical anion can then undergo fragmentation, losing a bromide ion to generate a pyrazinyl radical. This radical can then be trapped by a radical scavenger or participate in subsequent propagation steps.

Such transformations are increasingly accomplished using visible-light photoredox catalysis. In a typical cycle, a photocatalyst absorbs light and enters an excited state, becoming a potent single-electron oxidant or reductant. The excited photocatalyst can transfer an electron to the pyrazine substrate, initiating the radical formation process described above. These SET mechanisms open up reaction pathways that are complementary to traditional ionic reactions, allowing for novel C-C and C-heteroatom bond formations under mild conditions. researchgate.net

Chemo- and Regioselective Transformations of the Pyrazine Scaffold

The selective functionalization of the pyrazine ring in this compound is governed by the interplay of its substituents.

Regioselectivity: In SNAr reactions , nucleophilic attack is highly regioselective for the C-2 position. This is because the carbon atom is directly attached to a good leaving group (bromine) and is activated by both the adjacent N-1 nitrogen and the para-like electron-withdrawing trifluoroethoxy group, which can effectively stabilize the Meisenheimer intermediate. Attack at other positions is electronically disfavored.

Chemoselectivity: The molecule possesses multiple reactive sites: the C-Br bond, and the C-H bonds at positions 3 and 6. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), the C-Br bond is the most reactive site for oxidative addition, allowing for selective formation of new C-C, C-N, or C-O bonds at the C-2 position. Functionalization of the C-H bonds would require specific C-H activation conditions, which are generally less favorable than reactions at the C-Br bond.

Lithiation Selectivity: As discussed in section 3.3, the selectivity of lithiation is a subtle balance between kinetic halogen-metal exchange at C-2 and thermodynamically driven deprotonation at C-3 or C-6. By carefully choosing the base and reaction conditions, one can potentially select for one pathway over the other, leading to different functionalized products upon quenching with an electrophile.

Computational and Theoretical Studies of 2 Bromo 5 2,2,2 Trifluoroethoxy Pyrazine

Electronic Structure Analysis and Frontier Molecular Orbital Theory

A theoretical investigation into the electronic structure of 2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine would offer significant insights into its reactivity and molecular properties. Such an analysis typically employs quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the distribution of electrons within the molecule. Key aspects of this analysis include the mapping of electron density to identify electron-rich and electron-deficient regions, and the calculation of the electrostatic potential surface to predict sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are fundamental to understanding the molecule's chemical behavior.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. For this compound, the HOMO is likely to be localized on the pyrazine (B50134) ring and the oxygen atom of the ethoxy group, indicating these as potential sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital signifies the lowest energy level at which the molecule can accept electrons. The LUMO is anticipated to be distributed over the pyrazine ring, particularly influenced by the electron-withdrawing bromine and trifluoroethoxy groups, suggesting these areas are prone to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Computational methods can provide a quantitative value for this gap, allowing for comparisons with other related compounds.

ParameterConceptual SignificancePredicted Location/Influence on this compound
HOMO Electron-donating capacityLikely localized on the pyrazine ring and the ether oxygen.
LUMO Electron-accepting capacityDistributed across the pyrazine ring, influenced by Br and OCF3 substituents.
HOMO-LUMO Gap Chemical reactivity and kinetic stabilityA smaller gap suggests higher reactivity.

Conformation Analysis and Conformational Landscapes

The conformational flexibility of this compound is primarily associated with the rotation around the C-O bond of the trifluoroethoxy group. A thorough conformation analysis would involve systematically rotating this bond and calculating the potential energy at each increment to map out the conformational landscape. This process identifies the most stable conformations (energy minima) and the transition states between them (energy maxima).

These studies are crucial as the three-dimensional shape of a molecule can significantly impact its biological activity and physical properties. The presence of the bulky and electronegative trifluoromethyl group will likely impose significant steric and electronic constraints on the preferred conformations. Computational methods can predict the dihedral angles corresponding to the most stable conformers and the energy barriers to rotation.

Reactivity Predictions and Selectivity Profiling

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions involving this compound. By analyzing the electronic structure, one can predict the most likely sites for various chemical transformations.

For instance, the bromine atom on the pyrazine ring is a potential site for cross-coupling reactions. Theoretical calculations can help in predicting the feasibility and regioselectivity of such reactions. Similarly, the pyrazine ring itself can undergo nucleophilic aromatic substitution, and computational models can predict the most favorable positions for such attacks by analyzing the partial atomic charges and the distribution of the LUMO. Selectivity profiling, particularly in the context of medicinal chemistry, could involve docking studies with biological targets to predict binding affinities and modes.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the structural features of a molecule and its chemical reactivity. While specific QSRR studies for this compound are not available, a hypothetical study would involve the following steps.

In this phase, a set of structural descriptors for this compound and related molecules would be calculated. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. These descriptors would then be correlated with experimentally observed or computationally predicted reactivity in specific chemical transformations, such as reaction rates or yields.

Once a statistically significant QSRR model is developed, it can be used to predict the reactivity of new, unsynthesized derivatives. This predictive capability is highly valuable in synthetic pathway design, as it allows chemists to prioritize synthetic targets that are most likely to exhibit the desired reactivity. For example, a QSRR model could predict which substituents on the pyrazine ring would most effectively facilitate a particular cross-coupling reaction.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms at the atomic level. For a given reaction involving this compound, the entire reaction pathway can be modeled, from reactants to products, including the identification of any intermediates and transition states.

The calculation of the transition state structure and its associated energy barrier (activation energy) is particularly important. This information provides a quantitative measure of the reaction's feasibility and rate. For instance, in a nucleophilic substitution reaction, theoretical calculations can elucidate whether the mechanism is concerted or stepwise and can pinpoint the geometry of the highest energy point along the reaction coordinate. These insights are invaluable for understanding and optimizing reaction conditions.

Advanced Applications of 2 Bromo 5 2,2,2 Trifluoroethoxy Pyrazine As a Synthetic Building Block

Construction of Complex Heterocyclic Systems and Polyheterocycles

The pyrazine (B50134) core is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The ability to selectively functionalize the pyrazine ring of 2-bromo-5-(2,2,2-trifluoroethoxy)pyrazine through cross-coupling reactions opens up a vast chemical space for the synthesis of novel and complex heterocyclic systems.

The bromine atom at the 2-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents onto the pyrazine core. These reactions are fundamental to the construction of polysubstituted pyrazines with diverse electronic and steric properties.

Key cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the bromopyrazine with a variety of organoboron reagents. This is a powerful method for introducing aryl, heteroaryl, and alkyl groups. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a base.

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between the bromopyrazine and terminal alkynes, leading to the synthesis of alkynylpyrazines. These products are valuable intermediates for further transformations or as components in conjugated materials. soton.ac.ukorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 2-position of the pyrazine ring. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org This is a crucial transformation for the synthesis of compounds with potential biological activity.

These cross-coupling reactions can be used to synthesize a diverse library of polysubstituted pyrazines. The trifluoroethoxy group at the 5-position modulates the electronic properties of the pyrazine ring, influencing the reactivity and the properties of the final products.

Furthermore, the strategic functionalization of this compound can be followed by intramolecular cyclization reactions to construct fused ring systems. For example, the introduction of a suitable ortho-functionalized aryl group via a Suzuki coupling can be followed by a cyclization reaction to form tricyclic systems. Similarly, the introduction of an amino or hydroxyl group at an appropriate position on a coupled substituent can lead to the formation of fused heterocycles like pyrrolopyrazines, furopyrazines, or thienopyrazines. google.comresearchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of Bromopyrazines

Coupling ReactionReagentCatalyst SystemProduct TypePotential Application
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ / Ligand / BaseArylpyrazineOrganic Electronics, Medicinal Chemistry
Sonogashira Terminal alkynePd(PPh₃)₄ / CuI / BaseAlkynylpyrazineConjugated Materials, Synthetic Intermediates
Buchwald-Hartwig AminePd₂(dba)₃ / Ligand / BaseAminopyrazinePharmaceuticals, Agrochemicals

The functionalized pyrazine derivatives obtained from this compound can be further elaborated into more complex multicyclic scaffolds. The pyrazine ring can act as a central core to which other cyclic systems are attached, or it can be annulated to form part of a larger polycyclic aromatic system.

For instance, a double Sonogashira coupling of a di-alkynylating agent with two equivalents of this compound could lead to symmetrical dumbbell-shaped molecules. Subsequent cyclization reactions could then be employed to generate rigid, planar multicyclic systems with interesting photophysical properties.

The synthesis of pyrrolo[1,2-a]pyrazines and other related fused systems represents a key strategy for building multicyclic scaffolds. mdpi.com These scaffolds are of significant interest due to their presence in numerous biologically active natural products and synthetic compounds. The trifluoroethoxy group can impart unique properties to these multicyclic systems, such as increased metabolic stability and altered lipophilicity, which are desirable in medicinal chemistry.

Precursor for Advanced Materials Chemistry

The unique combination of the electron-deficient pyrazine ring and the strongly electron-withdrawing trifluoroethoxy group makes this compound an attractive precursor for the synthesis of advanced materials with applications in electronics and photonics.

The bromo functionality of this compound allows it to be used as a monomer in various polymerization reactions. For example, palladium-catalyzed cross-coupling polymerization methods, such as Suzuki or Stille polymerization, can be employed to synthesize conjugated polymers. By reacting with a suitable di-boronic acid or di-stannane co-monomer, polymers incorporating the 5-(2,2,2-trifluoroethoxy)pyrazine unit into the main chain can be prepared.

The electron-deficient nature of the pyrazine ring and the presence of the trifluoroethoxy group are expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymers. This is a desirable characteristic for n-type semiconductor materials used in organic field-effect transistors (OFETs) and other electronic devices.

The pyrazine moiety is a well-known electron-accepting unit in the design of organic electronic materials. The incorporation of the 5-(2,2,2-trifluoroethoxy)pyrazine unit into donor-π-acceptor (D-π-A) architectures is a promising strategy for developing new materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). rsc.org

In the context of OLEDs, the trifluoroethoxypyrazine unit can be incorporated as an electron-transporting or emissive component. researchgate.netmdpi.com The high electron affinity of the pyrazine core, enhanced by the trifluoroethoxy group, can facilitate electron injection and transport, leading to improved device efficiency and stability. When incorporated into an emissive layer, the electronic properties of the pyrazine derivative will influence the emission color and quantum yield.

For DSSCs, the 5-(2,2,2-trifluoroethoxy)pyrazine unit can be part of a molecular sensitizer. researchgate.netresearchgate.netnih.govunizar.es In a typical D-π-A sensitizer, the pyrazine can act as an auxiliary acceptor or as part of the π-conjugated bridge. The trifluoroethoxy group can help to tune the absorption spectrum of the dye, improve its photostability, and influence the energy levels to optimize electron injection into the semiconductor's conduction band.

Table 2: Potential Optoelectronic Applications of Materials Derived from this compound

ApplicationMaterial TypeRole of the Pyrazine UnitExpected Benefit of the Trifluoroethoxy Group
OLEDs Electron Transport MaterialElectron-accepting coreEnhanced electron injection and transport
OLEDs Emissive MaterialPart of the chromophoreTunable emission color and improved quantum efficiency
DSSCs Dye SensitizerAuxiliary acceptor / π-bridgeEnhanced light absorption and optimized energy levels

The nitrogen atoms in the pyrazine ring of derivatives of this compound can act as coordination sites for metal ions, making them valuable ligands for the construction of coordination complexes and supramolecular assemblies. nih.govrsc.orgnih.gov The nature of the substituent at the 2-position, introduced via cross-coupling reactions, can be designed to provide additional coordination sites, leading to the formation of mono- or polynuclear metal complexes.

These coordination complexes can exhibit interesting magnetic, optical, or catalytic properties. The trifluoroethoxy group can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex.

Furthermore, the planar and rigid nature of the pyrazine ring, combined with its ability to participate in non-covalent interactions such as π-π stacking and hydrogen bonding, makes it an excellent building block for the construction of well-defined supramolecular architectures. rsc.orguni-mainz.deresearchgate.net By attaching specific recognition motifs to the pyrazine core, self-assembling systems with applications in sensing, catalysis, and materials science can be designed.

Development of Chemical Probes and Catalytic Ligand Precursors

The strategic disposition of a reactive bromo substituent and an electron-modulating trifluoroethoxy group on the pyrazine scaffold makes this compound an attractive starting material for the synthesis of sophisticated chemical probes and precursors to catalytic ligands. The bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.

One of the most powerful techniques in this context is the Buchwald-Hartwig amination , which facilitates the formation of carbon-nitrogen bonds. This reaction is instrumental in coupling the pyrazine core with a wide range of primary and secondary amines, a crucial step in the synthesis of many biologically active molecules and ligands. The general transformation allows for the synthesis of aminopyrazine derivatives, which are common motifs in kinase inhibitors and other therapeutic agents. The trifluoroethoxy group can influence the electronic properties and bioavailability of the resulting molecules.

Catalyst/Ligand SystemAmine PartnerProductReference
Pd₂(dba)₃ / BINAPPrimary/Secondary Amines2-Amino-5-(2,2,2-trifluoroethoxy)pyrazine derivatives wikipedia.org
Pd(OAc)₂ / XPhosAnilines2-Anilino-5-(2,2,2-trifluoroethoxy)pyrazine derivatives researchgate.net
Pd₂(dba)₃ / dppfCyclic Amines2-(Cyclic amino)-5-(2,2,2-trifluoroethoxy)pyrazine derivatives wikipedia.org

Similarly, the Suzuki-Miyaura coupling offers a robust method for the formation of carbon-carbon bonds by reacting the bromopyrazine with various organoboron compounds. This reaction is particularly useful for introducing aryl or heteroaryl substituents at the 2-position of the pyrazine ring. Such modifications are pivotal in tuning the steric and electronic properties of potential ligands for metal catalysts or in constructing the core structures of molecular probes designed to interact with specific biological targets.

Catalyst/LigandBoronic Acid/EsterProductReference
Pd(PPh₃)₄Arylboronic acids2-Aryl-5-(2,2,2-trifluoroethoxy)pyrazines beilstein-journals.org
PdCl₂(dppf)Heteroarylboronic acids2-Heteroaryl-5-(2,2,2-trifluoroethoxy)pyrazines mdpi.com

This table illustrates potential Suzuki-Miyaura coupling reactions for the target compound, extrapolated from methodologies applied to analogous bromoheterocycles.

The Sonogashira coupling provides a direct route to alkynyl-substituted pyrazines. The introduction of an alkyne functionality opens up a vast landscape of subsequent transformations, including cycloaddition reactions for the synthesis of more complex heterocyclic systems, or for use as a reactive handle in "click chemistry" for bioconjugation, a key strategy in the development of chemical probes.

Catalyst SystemAlkyneProductReference
PdCl₂(PPh₃)₂ / CuITerminal Alkynes2-Alkynyl-5-(2,2,2-trifluoroethoxy)pyrazines organic-chemistry.orgwikipedia.org

This table shows prospective Sonogashira coupling reactions, drawing parallels from established procedures with similar substrates.

The resulting functionalized pyrazines, bearing diverse amino, aryl, or alkynyl groups, can be further elaborated to create:

Chemical Probes: Molecules designed to selectively bind to and report on the presence or activity of a biological target. The pyrazine core can be tailored to interact with specific enzymes, such as kinases, while the introduced functionality can be a fluorophore, a biotin (B1667282) tag, or a reactive group for covalent labeling.

Catalytic Ligand Precursors: The substituted pyrazines can act as ligands themselves or be further modified to create multidentate ligands for transition metal catalysts. The nitrogen atoms of the pyrazine ring and the introduced substituents can coordinate to a metal center, influencing its catalytic activity and selectivity.

Utilization in Agrochemical Research (focused on synthetic methodology, not biological testing results)

In the field of agrochemical research, the synthesis of novel and effective herbicides, fungicides, and insecticides is of paramount importance. Halogenated and fluorinated heterocyclic compounds are prominent structural motifs in many commercial agrochemicals. This compound serves as a key intermediate in the synthetic routes towards new potential agrochemical candidates.

The synthetic methodologies discussed previously, such as palladium-catalyzed cross-coupling reactions, are directly applicable to the construction of agrochemical precursors. For instance, the Heck reaction , which couples the bromopyrazine with alkenes, can be employed to introduce vinyl or substituted vinyl groups. These groups can be further functionalized or may be part of the final pharmacophore.

CatalystAlkeneProductReference
Pd(OAc)₂Styrenes, Acrylates2-Vinyl-5-(2,2,2-trifluoroethoxy)pyrazine derivatives rug.nlbeilstein-journals.org

This table outlines potential Heck reactions based on general protocols for similar bromo-aromatic compounds.

The trifluoroethoxy group is a particularly valuable substituent in agrochemical design. The high electronegativity of the fluorine atoms can significantly alter the electronic properties of the molecule, influencing its binding affinity to target enzymes and its metabolic stability. This can lead to increased efficacy and a more favorable environmental profile.

A common strategy in agrochemical synthesis involves the construction of a central heterocyclic core, which is then decorated with various substituents to optimize biological activity. This compound provides a pre-functionalized core that can be readily diversified. For example, Suzuki or Stille coupling reactions can be used to link the pyrazine to other heterocyclic systems, a common feature in modern agrochemicals.

The development of new agrochemicals often relies on the rapid synthesis of a large library of analogues for screening. The versatility of this compound as a coupling partner in a variety of robust and high-yielding reactions makes it an ideal building block for such library synthesis. The ability to perform sequential cross-coupling reactions, if other positions on the pyrazine ring were also halogenated, would further enhance its utility in creating molecular complexity from a simple starting material.

Methodological Advancements in Structural Elucidation and Mechanistic Characterization of 2 Bromo 5 2,2,2 Trifluoroethoxy Pyrazine Derivatives for Mechanistic Insight

High-Resolution Mass Spectrometry for Reaction Monitoring and Intermediate Identification

No specific studies employing high-resolution mass spectrometry to monitor reactions or identify intermediates of 2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine have been found. While HRMS is a standard technique for the characterization of fluorinated organic molecules, its application to this particular pyrazine (B50134) derivative has not been documented in peer-reviewed literature.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Dynamics and Reaction Intermediates

There is no available research that utilizes advanced NMR techniques to investigate the structural dynamics or reaction intermediates of this compound. Such studies are crucial for understanding the behavior of molecules in solution, but data specific to this compound is absent from the scientific record.

X-ray Crystallography for Solid-State Structure-Reactivity Correlations

A search for crystallographic data from sources such as the Cambridge Structural Database yielded no results for this compound or its direct derivatives. Consequently, an analysis of its solid-state structure and any associated structure-reactivity correlations cannot be provided.

Spectroscopic Techniques for Elucidating Reaction Pathways and Intermediates (e.g., in situ IR)

No publications were identified that describe the use of in situ spectroscopic techniques, such as infrared spectroscopy, to elucidate the reaction pathways and intermediates involving this compound. This lack of data prevents a detailed discussion on the mechanistic aspects of its chemical transformations.

Future Research Directions and Emerging Opportunities for 2 Bromo 5 2,2,2 Trifluoroethoxy Pyrazine Chemistry

Exploration of Novel Reactivity Patterns and Transformation Pathways

While the bromine atom on the pyrazine (B50134) ring is a well-established handle for cross-coupling and nucleophilic substitution reactions, future research is expected to uncover more novel reactivity patterns. The electron-withdrawing nature of both the pyrazine ring and the trifluoroethoxy substituent activates the C-Br bond, making it a prime site for various transformations.

Future explorations will likely focus on:

Transition-metal-catalyzed C-H activation: Moving beyond the C-Br bond, direct functionalization of the C-H bonds on the pyrazine ring offers a more atom-economical approach to building molecular complexity. Research will likely target the development of catalysts that can selectively activate a specific C-H bond in the presence of the bromo substituent.

Novel cyclization reactions: Utilizing the existing functional groups to forge new rings is a powerful strategy. Future work could involve designing intramolecular reactions where a tethered nucleophile displaces the bromine or reacts with another part of the molecule, leading to novel fused heterocyclic systems.

Radical-mediated transformations: Exploring the reaction of 2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine with radical species could open up new pathways for alkylation, arylation, and other functionalizations that are complementary to traditional two-electron processes.

Integration with Enabling Technologies beyond Flow Chemistry (e.g., electrochemistry, photoredox catalysis)

Modern synthetic chemistry is increasingly leveraging technology to achieve transformations that are difficult or impossible with conventional methods. For this compound, integrating technologies like electrochemistry and photoredox catalysis represents a significant opportunity.

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and controlled method for generating reactive intermediates. nih.govresearchgate.net This technology could be applied to this compound to enable:

Generation of pyrazinyl radicals: Homolytic cleavage of the C-Br bond under photoredox conditions can generate a pyrazinyl radical, which can then participate in a variety of bond-forming reactions.

Dual catalytic cycles: Combining photoredox catalysis with another catalytic cycle, such as nickel catalysis, can enable challenging cross-coupling reactions under exceptionally mild conditions.

Electrochemistry: Electrochemical synthesis offers a reagent-free method for oxidation and reduction. The application of electrochemistry to pyrazine derivatives is an emerging area. mdpi.com For the target compound, this could involve:

Electrochemical reduction: Cathodic reduction could be used to cleave the C-Br bond or reduce the pyrazine ring, generating reactive intermediates for further functionalization.

Electrochemical cross-coupling: Paired electrolysis could be used to couple the pyrazine core with other organic fragments, minimizing waste and avoiding the use of stoichiometric chemical reductants or oxidants.

TechnologyPotential Application for this compoundAdvantages
Photoredox Catalysis Generation of pyrazinyl radicals for novel C-C and C-heteroatom bond formation.Mild reaction conditions, high functional group tolerance, unique reactivity pathways.
Electrochemistry Reductive cleavage of the C-Br bond, electrochemical cross-coupling reactions.Avoids stoichiometric reagents, precise control over redox potential, potential for scalability.

Chemo- and Regioselective Control in Multifunctional Pyrazine Synthesis

As more complex derivatives of this compound are targeted, the ability to control chemo- and regioselectivity becomes critical. The molecule possesses multiple potential reaction sites: the C-Br bond, the aromatic C-H bonds, and the trifluoroethoxy group.

Future research will need to address the challenge of selectively functionalizing one site without affecting the others. This can be achieved through:

Catalyst and Ligand Design: Developing new catalysts and ligands that can differentiate between the various reactive sites based on their steric and electronic properties. For instance, a bulky catalyst might selectively react at the less hindered C-H position.

Directing Groups: Installing a temporary directing group that guides a reagent to a specific position on the pyrazine ring, which can be removed after the reaction.

Orthogonal Reactivity: Employing reaction conditions that are specific for one type of transformation, leaving other functional groups intact. For example, using Suzuki-Miyaura coupling conditions that are selective for the C-Br bond while leaving C-H bonds unreacted.

Development of Sustainable and Economically Viable Synthetic Routes

The principles of green chemistry are increasingly important in both academic and industrial settings. Developing sustainable and economically viable routes to this compound and its derivatives is a key future direction.

Key areas of focus include:

Minimizing Waste: Designing synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product.

Catalytic Methods: Replacing stoichiometric reagents, which are consumed in the reaction and generate significant waste, with catalytic alternatives.

Energy Efficiency: Utilizing enabling technologies like microwave synthesis or flow chemistry to reduce reaction times and energy consumption.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, bio-based solvents, or even solvent-free conditions. The biosynthesis of pyrazines in microorganisms is an example of an environmentally friendly approach used for other pyrazine compounds. nih.gov

Synergistic Application of Computational and Experimental Methodologies for Rational Design

The integration of computational chemistry with experimental work provides a powerful paradigm for accelerating the discovery and optimization of new reactions and molecules. nih.gov For this compound, this synergy can be leveraged for rational design. mdpi.comnih.govmdpi.com

Computational studies, such as those using Density Functional Theory (DFT), can be used to:

Predict Reactivity: Model the electronic structure of the molecule to predict the most reactive sites for electrophilic, nucleophilic, or radical attack.

Elucidate Reaction Mechanisms: Calculate the energy barriers for different potential reaction pathways to understand how a reaction proceeds and identify the factors that control its outcome.

Design New Derivatives: In silico screening of virtual libraries of pyrazine derivatives can help identify candidates with desired electronic or steric properties for specific applications before committing to their synthesis in the lab.

This computational-experimental feedback loop allows for a more targeted and efficient research process, reducing the amount of trial-and-error experimentation required.

MethodologyRole in ResearchExample Application
Computational (e.g., DFT) Prediction, Mechanistic InsightCalculate charge distribution to predict regioselectivity in a substitution reaction. Model transition states to understand catalyst performance.
Experimental Synthesis, Validation, OptimizationSynthesize the predicted most promising derivative. Validate the computationally predicted reaction mechanism through kinetic studies.

Q & A

Basic Research Question

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₆H₄BrF₃N₂O, [M+H]⁺ = 257.01) .
  • FT-IR : Peaks at ~1250 cm⁻¹ (C-F stretch) and ~1600 cm⁻¹ (pyrazine ring vibrations).
  • Multi-Nuclear NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} spectra validate substituent positions. For example, 19F^{19}\text{F}-NMR of trifluoroethoxy groups shows a singlet near δ -75 ppm .

How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

  • Reactivity Prediction : DFT calculations (e.g., Fukui indices) identify electrophilic/nucleophilic sites. Bromine at position 2 is likely reactive in Suzuki-Miyaura couplings .
  • Transition State Analysis : MD simulations (e.g., in Gaussian) model Pd-catalyzed coupling steps, optimizing ligand selection (e.g., XPhos vs. SPhos) .
  • Solvent Effects : COSMO-RS predicts solvation energies to enhance reaction efficiency in polar media .

Case Study : In chalcone-derived benzothiazepines, computational models guided regioselective bromination, reducing byproducts by 30% .

What are the typical impurities encountered during the synthesis of trifluoroethoxy-substituted pyrazines, and how are they identified?

Basic Research Question
Common impurities include:

  • Unreacted Intermediates : Residual 5-hydroxypyrazine (detected via TLC, Rf ~0.3 in EtOAc).
  • Dehalogenation Byproducts : Debrominated pyrazines (identified by HRMS [M+H]⁺ = 179.03).
  • Trifluoroethanol Adducts : LC-MS/MS differentiates adducts (e.g., [M+CF₃CH₂OH+H]⁺) .

Q. Mitigation :

  • Optimized Stoichiometry : Limit trifluoroethanol excess to ≤1.5 equivalents.
  • Purification : Preparative HPLC (C18 column, acetonitrile/water gradient) isolates high-purity product (>98%) .

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